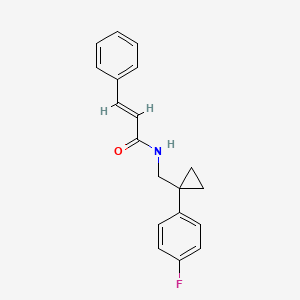![molecular formula C17H13N3O3 B2792247 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide CAS No. 852367-99-8](/img/structure/B2792247.png)
2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide” is a compound that belongs to the class of organic compounds known as N-acyl-alpha amino acids . It has a molecular formula of C17H13N3O3 and a molecular weight of 307.309.
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed reaction can be used to form the N–N bond in DMSO under an O2 atmosphere .Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets that this compound interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of this compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound could have a variety of effects at the molecular and cellular level .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide in lab experiments is its potent inhibitory effect on NAD glycohydrolase. This makes it a useful tool for studying the role of this enzyme in cellular metabolism and other biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are several future directions for research on 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the study of the role of this compound in regulating other biological processes, such as autophagy and the immune response. Finally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases should be further explored.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic indole derivative that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used as a tool to study various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide involves the reaction of indole-3-acetic acid (this compound) with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzamide in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD) glycohydrolase, which is involved in the regulation of cellular metabolism. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been used to study the role of the ubiquitin-proteasome system in protein degradation.
Propiedades
IUPAC Name |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)11-6-2-4-8-14(11)20-17(23)15(21)12-9-19-13-7-3-1-5-10(12)13/h1-9,19H,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJZWJLGSQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)
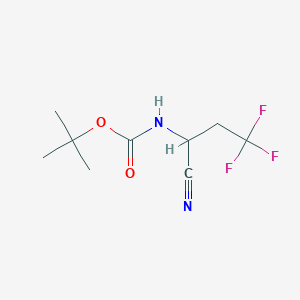
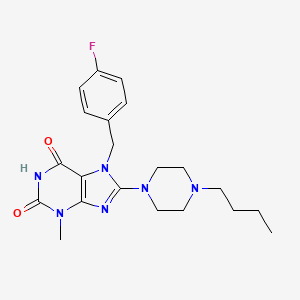
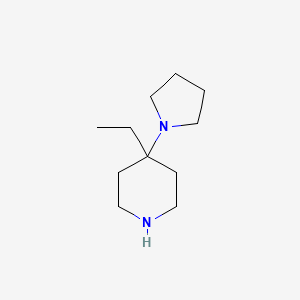
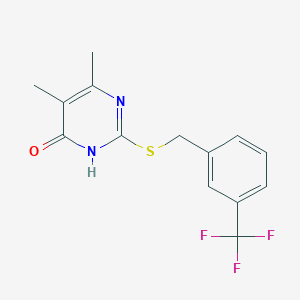
![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)
![5,6-dichloro-N-[2-methyl-4-(pyrimidin-2-ylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2792174.png)
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)
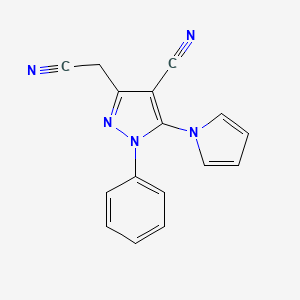

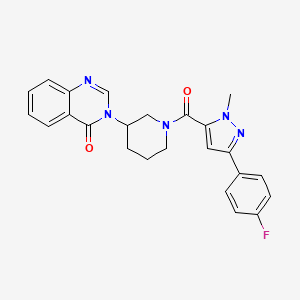
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2792186.png)
